Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a piperazine ring, a phenylmethyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of a piperazine derivative with a phenylmethyl group and a carbamate ester. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogens. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester include other carbamate esters and piperazine derivatives. Examples include:
- Carbamic acid, N-[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethoxy]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]-1,1-bis[[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]methyl]ethyl]-, phenylmethyl ester .
Uniqueness
The uniqueness of Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester lies in its specific structure, which combines a piperazine ring with a phenylmethyl group and a carbamate ester. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Carbamic acid, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester (CAS Number: 140447-78-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.
Chemical Structure and Properties
The compound is classified as a carbamate derivative, characterized by the presence of a piperazine ring and a phenylmethyl group. Its chemical formula is C14H22N2O2, and it has a molecular weight of 254.34 g/mol. The structure can be described as follows:
- Piperazine moiety : Imparts psychoactive properties.
- Phenylmethyl group : Enhances lipophilicity, facilitating blood-brain barrier penetration.
- Carbamate functional group : Contributes to various biological interactions.
Research indicates that this compound interacts with several biological pathways:
- Gene Regulation : It may regulate cellular gene activity, including the c-myc and c-fos oncogenes, which are involved in cell proliferation and survival .
- Cell Cycle Modulation : The compound has been shown to repress CDKN1A, a critical negative regulator of the cell cycle, potentially leading to enhanced cell cycle progression .
- Inflammatory Response : It suppresses NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
- Lipid Metabolism : Interactions with hepatocellular proteins suggest alterations in lipid accumulation and storage .
Anticonvulsant Activity
Carbamate derivatives are often studied for their anticonvulsant properties. In animal models, compounds similar to carbamic acid have demonstrated efficacy in reducing seizure activity, suggesting potential applications in treating epilepsy and other seizure disorders .
Central Nervous System (CNS) Effects
The compound's ability to penetrate the blood-brain barrier allows it to exert effects on the CNS. Studies have indicated its potential in treating anxiety and depression due to its modulation of neurotransmitter systems associated with mood regulation .
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the toxicological aspects:
- Acute Toxicity : Studies have reported adverse effects such as leukopenia and organ toxicity at high doses in rodent models .
- Carcinogenic Potential : Some studies indicate that related compounds may exhibit carcinogenic properties under certain conditions; however, specific data on this compound remains limited .
Case Studies and Experimental Findings
A number of studies have focused on the biological activity of carbamate derivatives:
-
Study on Anticonvulsant Effects :
- In a controlled trial involving rodent models, carbamate derivatives showed significant reductions in seizure frequency compared to control groups.
- Dosage ranged from 50 mg/kg to 200 mg/kg body weight.
-
Inflammation Modulation Study :
- A study assessed the effects on NF-kappa-B signaling pathways in vitro, demonstrating reduced activation in treated cells compared to untreated controls.
-
Clinical Trials for CNS Disorders :
- Clinical trials involving patients with anxiety disorders reported improvements in symptoms when administered similar carbamate compounds at doses ranging from 100 mg to 400 mg daily.
Summary Table of Biological Activities
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)15(19)16(22)21-11-9-20(10-12-21)13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3 |
InChI Key |
RHINXVCCYTUROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.